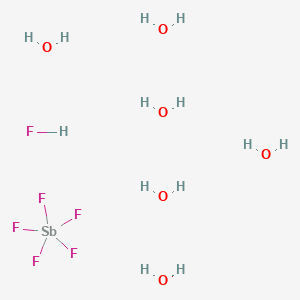
Fluoroantimonic acid hexahydrate
Übersicht
Beschreibung
Fluoroantimonic acid hexahydrate is a superacid formed by combining hydrogen fluoride and antimony pentafluoride . It is a colorless fuming liquid that is extremely corrosive, toxic, and reacts explosively with water . It is also known as Hexafluoroantimonic acid .
Synthesis Analysis
Fluoroantimonic acid is synthesized by combining hydrogen fluoride (HF) and antimony pentafluoride (SbF5) in the following reaction :
Molecular Structure Analysis
The molecular structure of fluoroantimonic acid is complex. It consists of a mixture of HF-solvated protons, [(HF)nH]+ (such as H3F+2), and SbF5-adducts of fluoride, [(SbF5)nF]− (such as Sb4F−21) . The formula “[H2F]+[SbF6]−” is a convenient but oversimplified approximation of the true composition .
Chemical Reactions Analysis
Fluoroantimonic acid is a superacid that is trillions of times stronger than pure sulfuric acid when measured by its Hammett acidity function . It even protonates some hydrocarbons to afford pentacoordinate carbocations (carbonium ions) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 344.85 . It is a solid with a concentration of 32-34% fluorine (F) . It has a vapor pressure of 8 mmHg at 47 °C .
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Synthesis
Fluoroantimonic acid hexahydrate has been identified as a potent catalyst in the polymerization processes. For instance, it catalyzes the ring-opening polymerization of epoxidized soybean oil, leading to the production of polymers with relatively high crosslink density. These polymers exhibit notable thermal stability, withstanding temperatures up to 200 °C. The resultant biodegradable polymers have potential applications in personal and health care areas due to their functional properties (Liu & Biswas, 2013).
Advanced Chemical Reactions
This compound is also used in advanced chemical synthesis techniques. Notably, it has enabled both thermodynamically- and kinetically-controlled Friedel-Crafts alkenylations of arenes with alkynes. This dual control in chemical reactions opens new pathways for creating complex chemical structures and has implications in the synthesis of pharmaceuticals and fine chemicals (Choi et al., 2007).
Fluorination and Complexation Studies
The compound's role in the fluorination of organic compounds is significant. Studies have explored its interactions with amino acids, shedding light on its stability and complexation properties. This research is foundational for understanding the chemical behavior of this compound and its potential in various industrial and pharmaceutical applications (Zemnukhova et al., 2014).
Hydrogel Formation
In another innovative application, this compound has been used as a catalyst in the synthesis of bio-based hydrogels from epoxidized palm oil. These hydrogels, characterized by their unique structural and thermal properties, can find uses in various sectors, including pharmaceuticals, agriculture, and materials engineering (Tajulruddin et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
pentafluoro-λ5-stibane;hexahydrate;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.6H2O.Sb/h6*1H;6*1H2;/q;;;;;;;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSSNXRZMXGHE-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F.F[Sb](F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H13O6Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72121-43-8 | |
| Record name | Antimonate(1-), hexafluoro-, hydrogen, hexahydrate, (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of fluoroantimonic acid hexahydrate in the synthesis of polymers from epoxidized oils?
A1: this compound (HSbF6·6H2O) acts as a highly effective catalyst in the ring-opening polymerization (ROP) of epoxidized oils like soybean oil and palm oil . This catalyst initiates the opening of the epoxide rings present in the oil molecules, enabling their connection and the formation of polymeric chains.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride](/img/structure/B1443609.png)

![2-Chlorothieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1443612.png)



![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)
![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)

![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)